![molecular formula C21H23Cl3N4 B1676989 (10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid CAS No. 603151-83-3](/img/structure/B1676989.png)
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Overview
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrazatricyclo core fused with a cyclopropylmethyl group, a 2,4-dichlorophenyl substituent, and a methanesulfonic acid counterion. The methanesulfonic acid (MSA) moiety enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBI 35965 hydrochloride involves the preparation of tricyclic corticotropin-releasing factor-1 antagonists. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it involves multiple steps of organic synthesis, including the formation of the tricyclic core structure and subsequent functional group modifications to achieve the desired selectivity and activity .
Industrial Production Methods
Industrial production methods for NBI 35965 hydrochloride are not publicly disclosed in detail. Generally, the production involves large-scale organic synthesis techniques, purification processes such as crystallization or chromatography, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NBI 35965 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of NBI 35965 hydrochloride include various organic solvents, acids, bases, and oxidizing or reducing agents. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from the reactions of NBI 35965 hydrochloride are typically derivatives with modified functional groups, which can alter its pharmacological properties. These derivatives are often studied to understand structure-activity relationships and improve the compound’s efficacy and safety .
Scientific Research Applications
NBI 35965 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of corticotropin-releasing factor receptor antagonists.
Biology: It helps in understanding the role of corticotropin-releasing factor receptors in stress and anxiety-related pathways.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety disorders and stress-related conditions.
Industry: It is used in the development of new pharmaceuticals targeting the corticotropin-releasing factor receptor 1
Mechanism of Action
NBI 35965 hydrochloride exerts its effects by selectively binding to and antagonizing the corticotropin-releasing factor receptor 1 (CRF1). This receptor is involved in the stress response pathway, and its inhibition leads to reduced production of adrenocorticotropic hormone and subsequent cortisol release. The compound’s anxiolytic effects are attributed to this mechanism, as it helps in modulating the body’s response to stress .
Comparison with Similar Compounds
Structural Analogues
The tetrazatricyclo scaffold is rare in literature, but comparisons can be drawn to bisphosphonate derivatives (e.g., dronates) and heterocyclic systems synthesized via methanesulfonic acid-mediated routes:
Key Observations :
- Solubility Enhancement : Methanesulfonic acid is preferred over hydrochlorides or triflates in some pharmaceuticals due to reduced hygroscopicity and improved crystallinity .
- Biological Activity : The 2,4-dichlorophenyl group in the target compound may confer receptor-binding specificity akin to dichlorophenyl motifs in antifungal or anti-inflammatory agents, though direct evidence is lacking.
Pharmacokinetic and Physicochemical Properties
Research Findings and Limitations
- Therapeutic Potential: Structural parallels to dronates suggest possible bone-targeting activity, though the tetrazatricyclo core may confer novel mechanisms .
- Synthetic Challenges : The cyclopropane and tetrazatricyclo moieties likely require precise stereochemical control, akin to anthracene derivatives in .
Biological Activity
The compound (10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene; methanesulfonic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on various research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyclopropylmethyl group : Known for its unique steric properties.
- Dichlorophenyl moiety : Implicated in various biological activities due to the presence of chlorine atoms that can enhance lipophilicity and bioactivity.
- Tetrazatricyclo structure : This scaffold is often associated with significant pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds related to the tetrazatricyclo structure have shown effectiveness against various strains of bacteria including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Fungal Activity : Certain derivatives have demonstrated antifungal activity against Candida species and other fungi .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored:
Molecular Interactions
Molecular docking studies have revealed that compounds within this class may interact with critical enzymes involved in bacterial DNA replication and repair:
- DNA Gyrase Binding : Strong binding interactions were noted with DNA gyrase, a target for many antibacterial agents . The presence of hydrogen bonds and pi-stacking interactions suggests a robust mechanism for inhibiting bacterial growth.
Transcription Factor Activity Profiling
Recent advancements in assessing biological activity through transcription factor (TF) profiling have shown promise:
- TFAP Signatures : By utilizing multiplex reporter systems to evaluate TF responses to the compound, researchers can infer bioactivity linked to specific biological pathways . Such profiling may help identify the compound's effects on cellular processes and gene expression.
Case Studies and Experimental Findings
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling this compound in the lab?
- Answer : Adopt general safety measures for heterocyclic compounds: use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and store in airtight containers away from oxidizers. While specific toxicity data is unavailable, reference safety guidelines for structurally related azatricyclic systems (e.g., avoid inhalation, skin contact). Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting institutional toxicology resources.
Q. Which spectroscopic techniques are critical for initial structural characterization?
- Answer :
- HRMS : Confirm molecular formula and purity (e.g., ESI+ mode).
- 1H/13C NMR : Assign proton and carbon environments (e.g., cyclopropane protons at δ 1.2–1.8 ppm, dichlorophenyl signals at δ 7.3–7.6 ppm).
- IR : Detect sulfonic acid groups (broad O-H stretch ~2500 cm⁻¹, S=O stretches ~1050–1200 cm⁻¹).
- HPLC-UV : Assess purity (>95%) using a C18 column and acetonitrile/water gradient.
Q. How should researchers design a synthetic route for the tetrazatricyclo core?
- Answer : Prioritize stepwise assembly:
Form the cyclopropane ring via [2+2] photocycloaddition under UV light.
Introduce the dichlorophenyl group via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na2CO3, DME/H2O).
Optimize tetrazine formation using NaN₃ and NH4Cl in DMF at 80°C.
Monitor intermediates by TLC and purify via column chromatography (silica gel, hexane/EtOAc).
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in the cyclopropane and tetrazatricyclo moieties?
- Answer :
- Crystallization : Use slow vapor diffusion (e.g., CHCl₃/hexane) to grow diffraction-quality crystals.
- Data Collection : Employ a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL-97 for structure solution, achieving R-factor <0.05. Validate bond lengths (C-C: 1.54 Å) and angles (cyclopropane: ~60°). Cross-reference with NOESY NMR to confirm spatial proximity of substituents.
Q. What computational strategies predict the compound’s pharmacokinetics and binding affinity?
- Answer :
- QSAR Models : Use Schrödinger’s QikProp to calculate logP (~3.5), PSA (~90 Ų), and CNS permeability (predicted −2.5, indicating low BBB penetration).
- Molecular Dynamics : Simulate binding to target proteins (e.g., GROMACS, 100 ns trajectories) with RMSD <2.0 Å.
- ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and low aqueous solubility (<0.1 mg/mL). Validate with in vitro assays (e.g., microsomal stability).
Q. How to address contradictions between mass spectrometry and elemental analysis data?
- Answer :
- MS Artifacts : Check for adducts (e.g., [M+Na]+) or isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio). Re-run under ESI(-) or APCI modes.
- Elemental Analysis : Ensure >98% purity via recrystallization (e.g., MeOH/EtOAc). Repeat combustion analysis with fresh samples.
- Supplementary Data : Use X-ray crystallography to confirm stoichiometry, as demonstrated for azatricyclic analogs (e.g., C–H···O interactions in ).
Q. Data Analysis and Methodological Comparisons
Q. Synthesis Optimization Table
Step | Reagents/Conditions | Yield | Key Challenge |
---|---|---|---|
Cyclopropane Formation | UV light, CH₂Cl₂, 24h | 45% | Side reactions (dimerization) |
Suzuki Coupling | Pd(PPh₃)₄, 2,4-Cl₂C₆H₃B(OH)₂, 80°C | 62% | Steric hindrance |
Tetrazine Cyclization | NaN₃, NH4Cl, DMF, 12h | 38% | Competing nitrene formation |
Properties
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.ClH/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;/h6-9,13,15H,3-5,10-11H2,1-2H3;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUWBPFYXPUIO-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849508 | |
Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
Record name | (7S)-6-(Cyclopropylmethyl)-2-(2,4-dichlorophenyl)-7-ethyl-4-methyl-7,8-dihydro-6H-1,3,6,8a-tetraazaacenaphthylene--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.